2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE
Description
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS2/c14-12-15-16-13(20-12)19-8-11(18)17-7-3-5-9-4-1-2-6-10(9)17/h1-2,4,6H,3,5,7-8H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHKHYMPVOKAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized from hydrazinecarbothioamide and carbon disulfide under basic conditions.
Attachment of the Quinoline Moiety: The quinoline moiety can be introduced through a reaction with 2-chloroacetyl chloride and an appropriate amine.
Final Coupling: The final step involves coupling the thiadiazole and quinoline intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety or the thiadiazole ring.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Biological Research: It is used in studies involving enzyme inhibition and molecular docking simulations to understand its interactions with biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3,4
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Thiadiazole Derivatives
Key Findings and Trends
Thiadiazole vs. Oxadiazole: The oxadiazole analogue () replaces the thiadiazole sulfur with oxygen, reducing electron density and altering binding interactions. This may reduce thiol-mediated reactivity but improve metabolic stability . Thiadiazoles generally exhibit stronger hydrogen-bonding capacity due to the amino group, enhancing target affinity .
Substituent Effects: Electron-donating groups (e.g., 4-methoxy in 3d) improve solubility and bioavailability, as seen in NMR data (δ 3.86 ppm for -OCH3) . Electron-withdrawing groups (e.g., 4-chloro in 3g) increase lipophilicity and membrane penetration, critical for CNS-targeting agents . The dihydroquinolinyl group in the target compound provides a rigid, planar structure that may intercalate into DNA or inhibit enzymes like topoisomerases, common in anticancer agents .
Biological Activity: Derivatives with phenyl substituents (e.g., 3d, 3g) show moderate yields (59–69%) and melting points (148–189°C), correlating with crystallinity and purity . The target compound’s quinoline moiety may confer broader-spectrum activity compared to simpler phenyl analogues, though direct comparative data are lacking .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves coupling the 5-amino-1,3,4-thiadiazole-2-thiol moiety with a substituted quinolinylethenone precursor. Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) under inert gas (N₂/Ar) to prevent oxidation.
- Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor via HPLC or TLC .
Q. Which spectroscopic techniques are most effective for characterizing its molecular structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., NH₂ in thiadiazole).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
- FT-IR : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, S-H at ~2550 cm⁻¹) .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer :
- In Vitro Assays : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC/MBC determination) .
- Enzyme Inhibition : Test against acetylcholinesterase or kinase targets via spectrophotometric methods (e.g., Ellman’s assay) .
- Cytotoxicity : Use MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can computational methods (e.g., QSAR, molecular docking) predict this compound’s bioactivity?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with antimicrobial/antioxidant activity .
- Molecular Docking : Simulate binding to target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .
Q. What experimental designs address variability in biological activity data across studies?
- Methodological Answer :
- Split-Plot Design : Assign treatments hierarchically (e.g., compound concentration as main plot, cell lines as subplots) to control inter-experimental variability .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences. Use Bland-Altman plots to assess reproducibility .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PRISMA guidelines) to resolve contradictions in IC₅₀ values .
Q. How can environmental fate studies assess this compound’s ecological impact?
- Methodological Answer :
- Degradation Pathways : Conduct photolysis/hydrolysis experiments (UV light, pH 3–9 buffers) to identify breakdown products (LC-MS/MS analysis) .
- Bioaccumulation : Calculate BCF (bioconcentration factor) using OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) .
- Ecotoxicology : Test acute/chronic toxicity on algae (Chlorella vulgaris) and zebrafish embryos (OECD 203/236) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : React with HCl or sodium salts to improve aqueous solubility.
- Nanoparticle Encapsulation : Use PLGA or liposomes (sonication/emulsion methods) for controlled release .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
Methodological Framework Development
Q. How to construct a theoretical framework for studying this compound’s mechanism of action?
- Methodological Answer :
- Hypothesis Formulation : Align with existing theories (e.g., structure-activity relationships for thiadiazole derivatives) .
- Conceptual Model : Map interactions between substituents (e.g., sulfanyl group) and biological targets (e.g., enzyme active sites) .
- Validation : Combine experimental data (e.g., enzyme kinetics) with computational predictions to refine the model .
Q. What bibliometric approaches identify research gaps in quinoline-thiadiazole hybrids?
- Methodological Answer :
- Keyword Co-Occurrence : Use VOSviewer to analyze PubMed/Scopus datasets (e.g., "quinoline-thiadiazole" AND "antimicrobial").
- Citation Network Analysis : Identify under-cited studies with novel synthetic methods or bioactivity data .
- Trend Analysis : Track publication output (2010–2025) to highlight emerging topics (e.g., nanoformulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
